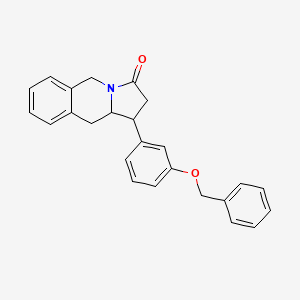
NMDA receptor antagonist 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NMDA receptor antagonist 6 is a compound that inhibits the action of the N-Methyl-D-aspartate receptor. NMDA receptors are a type of glutamate receptor and ion channel protein found in nerve cells. They play a crucial role in synaptic plasticity, which is essential for cognitive functions such as learning and memory . NMDA receptor antagonists are used in various medical applications, including anesthesia, neuroprotection, and the treatment of neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor antagonist 6 typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatography techniques.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions: NMDA receptor antagonist 6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Aplicaciones Científicas De Investigación
NMDA receptor antagonist 6 has a wide range of scientific research applications, including:
Mecanismo De Acción
NMDA receptor antagonist 6 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the cell, which is essential for the receptor’s function. By blocking this pathway, this compound can modulate synaptic transmission and reduce excitotoxicity, which is implicated in various neurological disorders .
Comparación Con Compuestos Similares
NMDA receptor antagonist 6 is unique in its specific binding affinity and selectivity for the NMDA receptor. Similar compounds include:
Ketamine: A well-known NMDA receptor antagonist used in anesthesia and depression treatment.
Dextromethorphan: Commonly used as a cough suppressant and also acts as an NMDA receptor antagonist.
Phencyclidine (PCP): A recreational drug with potent NMDA receptor antagonist properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Each of these compounds has unique properties and applications, but this compound stands out for its specific use in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C25H23NO2 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
1-(3-phenylmethoxyphenyl)-2,5,10,10a-tetrahydro-1H-pyrrolo[1,2-b]isoquinolin-3-one |
InChI |
InChI=1S/C25H23NO2/c27-25-15-23(24-14-19-9-4-5-10-21(19)16-26(24)25)20-11-6-12-22(13-20)28-17-18-7-2-1-3-8-18/h1-13,23-24H,14-17H2 |
Clave InChI |
ZLZMWKWCZOYXHU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2CC3=CC=CC=C3CN2C1=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)
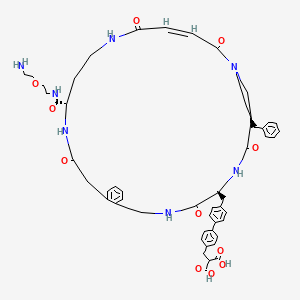

![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
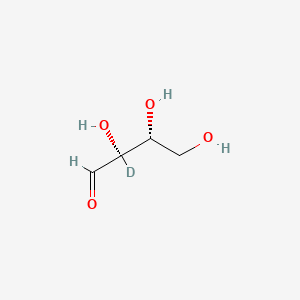


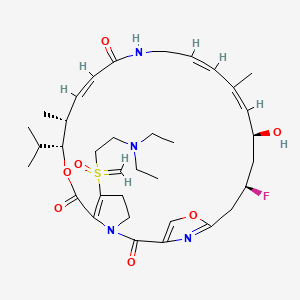
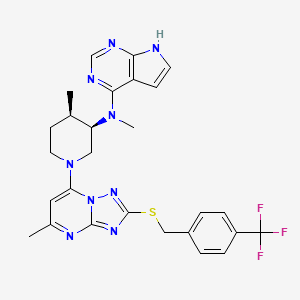

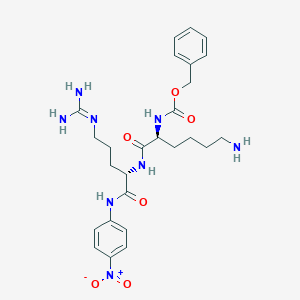


![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
